N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

anticancer screening halogen SAR physicochemical profiling

Source the exact 6-chloro benzothiazole amide (CAS 865544-21-4) for halogen-scanning SAR series. This compound is the critical 6-chloro representative, structurally distinct from its 6-bromo analog (CAS 865544-50-9) and isobutyramide analog (CAS 865544-17-8). Halogen identity modulates lipophilicity, target binding kinetics, and off-target promiscuity—substituting analogs risks SAR discontinuity. ≥95% purity, ideal for HeLa/MCF7 cytotoxicity assays and microsomal stability head-to-head comparisons. Available in mg to g quantities.

Molecular Formula C13H15ClN2OS
Molecular Weight 282.79
CAS No. 865544-21-4
Cat. No. B2824358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
CAS865544-21-4
Molecular FormulaC13H15ClN2OS
Molecular Weight282.79
Structural Identifiers
SMILESCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC
InChIInChI=1S/C13H15ClN2OS/c1-3-5-12(17)15-13-16(4-2)10-7-6-9(14)8-11(10)18-13/h6-8H,3-5H2,1-2H3
InChIKeySWIZOYNWKJXNHE-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide (CAS 865544-21-4) – Structural Identity and Screening Provenance


N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide (CAS 865544-21-4, molecular formula C13H15ClN2OS, MW 282.79 g/mol) is a synthetic benzothiazole amide derivative characterized by a chlorine atom at the 6-position of the benzothiazole core, an ethyl substituent on the endocyclic nitrogen at position 3, and a butanamide side chain attached via an exocyclic (E)-configured imine bond at position 2. The compound originates from the NIH Molecular Libraries Small Molecule Repository (MLSMR), originally supplied by InterBioScreen, and is available as a research-grade screening compound with a typical purity of ≥95% [1]. Its structural classification places it within the broader benzothiazole amide chemotype, a scaffold explored for diverse pharmacological targets including TRPV1, FAAH, and thymidylate synthase. However, published, peer-reviewed bioactivity data specific to this CAS number remain extremely scarce, with no direct entries found in major public databases such as PubChem, ChEMBL, or BindingDB as of the search date.

Why In-Class Benzothiazole Amides Cannot Simply Replace CAS 865544-21-4 in Focused Screening


Benzothiazole amides as a class exhibit steep structure-activity relationships (SAR) where even conservative substituent changes yield order-of-magnitude alterations in potency, selectivity, and physicochemical properties. Published SAR studies on benzothiazole-based TRPV1 antagonists demonstrate that the specific combination of the 6-halogen, N-3 alkyl chain, and acyl moiety length and branching are critical drivers of both target engagement and metabolic stability [1]. Within the MLSMR benzothiazole amide sub-series, the bromo analog (CAS 865544-50-9) differs by a single atom substitution (Br replacing Cl at position 6), yet halogen identity is known to modulate lipophilicity (ΔlogP), target binding kinetics, and off-target promiscuity in benzothiazole systems. Similarly, the isobutyramide analog (CAS 865544-17-8) possesses an α-methyl branch on the acyl chain absent in CAS 865544-21-4, which alters conformational flexibility and may change metabolic soft-spot accessibility. These structural micro-differences preclude reliable interchangeability without direct comparative data. Users seeking to reproduce or extend prior screening results must source the exact compound to ensure SAR continuity.

Product-Specific Quantitative Evidence Guide for CAS 865544-21-4


Halogen-Specific Differentiation: 6-Cl vs. 6-Br in Cytotoxicity and Physicochemical Profile

CAS 865544-21-4 (6-chloro) and its closest analog CAS 865544-50-9 (6-bromo) differ only in the identity of the halogen atom at the 6-position of the benzothiazole ring. This single-atom change impacts several key molecular properties. In HeLa cells, CAS 865544-21-4 was reported to exhibit an IC50 of 25 µg/mL (~88 µM), while in MCF7 cells an IC50 of 30 µg/mL (~106 µM) was observed . Parallel data for the 6-bromo analog under identical conditions are not publicly available, preventing a direct head-to-head quantitative comparison. However, the chlorine-to-bromine substitution predictably increases molecular weight (282.79 → ~327.2 g/mol) and lipophilicity (calculated ΔlogP ~+0.5–0.7 units), a class-level effect corroborated by benzothiazole SAR literature indicating that increased halogen size correlates with enhanced membrane permeability but potentially reduced aqueous solubility [1]. For procurement decisions, this means CAS 865544-21-4 offers a distinct lipophilicity–solubility balance that cannot be reproduced by the bromo analog, directly impacting DMSO stock preparation and assay compatibility.

anticancer screening halogen SAR physicochemical profiling

Acyl Chain Architecture: Butanamide (linear) vs. Isobutyramide (branched) and 2-Methylpropanamide

The target compound bears a linear butanamide side chain (n-propyl-C(=O)-NH-), while the closely related isobutyramide analog (CAS 865544-17-8) carries an α-methyl branched chain. Published SAR on benzothiazole amide TRPV1 antagonists demonstrates that branching at the α-position of the acyl chain significantly reduces metabolic turnover in rat liver S9 fractions, attributed to steric shielding of the amide bond from hydrolytic enzymes [1]. In the specific case of CAS 865544-21-4, the linear chain provides a metabolically labile site that may be advantageous for prodrug strategies or in vitro–in vivo correlation studies where a shorter half-life is desired. By contrast, CAS 865544-17-8 is expected to exhibit enhanced metabolic stability, a hypothesis supported by class-level evidence but not yet confirmed by direct comparative head-to-head stability data for these two specific compounds. The 2-methylpropanamide analog (CAS 865544-17-8) also differs in molecular weight (296.82 vs. 282.79 g/mol) and rotatable bond count.

acyl chain SAR metabolic stability structure-based design

(E)-Stereochemical Configuration as a Determinant of Target Binding Geometry

CAS 865544-21-4 is specified as the (2E)-isomer, denoting the stereochemistry of the exocyclic imine bond (C2=N). A structurally proximal analog, CAS 850910-00-8 (N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide), possesses the (Z)-configuration. While the two compounds differ in the amide substituent as well, the (E)/(Z) isomerism at the C2=N bond is known from benzothiazole crystallographic studies to orient the acyl chain in divergent spatial trajectories, altering the pharmacophoric presentation of the terminal hydrophobic group [1]. In the (E)-configuration of CAS 865544-21-4, the butanamide carbonyl is positioned syn to the benzothiazole sulfur atom, creating a distinct electrostatic surface compared to the (Z)-isomer. For computational docking and receptor-based screening, using the incorrect stereoisomer can lead to significantly different predicted binding poses and enrichment profiles.

stereochemistry target engagement isomer purity

Amide Substituent Scope: Butanamide vs. Benzamide and 4-(Dimethylamino)benzamide Analogs

The butanamide substituent of CAS 865544-21-4 distinguishes it from analogs bearing aromatic amide moieties. CAS 865544-05-4 (N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide) replaces the aliphatic butanamide with a benzamide, increasing molecular weight to 330.83 g/mol and adding an aromatic ring. CAS 865544-22-5 (N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylamino)benzamide), with MW 373.90 g/mol, introduces a strongly basic tertiary amine group (pKa ~8.5), which significantly alters solubility and ionization state at physiological pH compared to the neutral butanamide chain of CAS 865544-21-4. The aliphatic butanamide provides a smaller, more flexible hydrophobic contact surface (~5 rotatable bonds in the side chain) versus the rigid aromatic benzamide (3 rotatable bonds), enabling differential accommodation within target binding pockets. These structural variations are substantial enough that procurement of the correct analog is essential for SAR consistency.

substituent SAR hydrogen bond potential solubility

Recommended Research Application Scenarios for N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide (CAS 865544-21-4)


Halogen-Dependent Cytotoxicity Profiling in Cancer Cell Line Panels

Use CAS 865544-21-4 as the 6-chloro representative in a halogen-scanning SAR series alongside the 6-bromo analog (CAS 865544-50-9) and 6-fluoro analog (if available) to deconvolute the contribution of halogen size and electronegativity to antiproliferative activity. Pair with HeLa and MCF7 cell viability assays at concentrations spanning 1–100 µM, with parallel logP measurement (shake-flask or chromatographic method) to correlate cytotoxicity with lipophilicity [1]. This approach directly addresses the class-level evidence gap noted in Section 3, Evidence Item 1.

Metabolic Lability Screening of Linear vs. Branched Acyl Chains in Benzothiazole Amides

Co-evaluate CAS 865544-21-4 (linear butanamide) and CAS 865544-17-8 (α-methyl branched) in rat or human liver microsome stability assays under identical conditions (1 µM compound, 0.5 mg/mL microsomal protein, NADPH-regenerating system, 0–60 min time course) to quantify intrinsic clearance and confirm the half-life extension predicted for the branched analog [1]. This head-to-head comparison would generate the direct quantitative data currently missing from the public domain.

Stereochemical Purity Verification and (E)/(Z) Impact on Docking Performance

Confirm the (E)-configuration of CAS 865544-21-4 using NOESY NMR or X-ray crystallography, then conduct comparative docking against a protein target of interest (e.g., TRPV1, FAAH) using both the (E)- and hypothetical (Z)-isomer geometries to quantify the impact on glide scores and predicted binding poses. This experiment validates the stereochemical differentiation rationale outlined in Evidence Item 3 [1].

Amide Substituent Scanning for Target Selectivity Fingerprinting

Employ CAS 865544-21-4 alongside the benzamide (CAS 865544-05-4) and 4-(dimethylamino)benzamide (CAS 865544-22-5) analogs in a broad-panel selectivity screen (e.g., kinase panel, GPCR panel, or CEREP panel) to map how the transition from aliphatic to aromatic amide substituent alters off-target hit rates. This application leverages the distinct physicochemical profiles documented in Evidence Item 4 to de-risk lead optimization [1].

Quote Request

Request a Quote for N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.